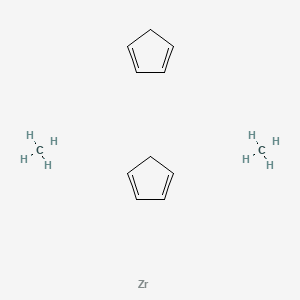
Cyclopenta-1,3-diene;methane;zirconium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;methane;zirconium is a compound that belongs to the class of metallocenes, which are organometallic compounds typically consisting of a transition metal sandwiched between two cyclopentadienyl anions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;methane;zirconium typically involves the reaction of cyclopentadiene with a zirconium precursor. One common method is the reaction of cyclopentadiene with zirconium tetrachloride in the presence of a reducing agent such as lithium aluminum hydride. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and performance in various applications .
化学反应分析
Types of Reactions
Cyclopenta-1,3-diene;methane;zirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile and may be facilitated by heat or light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands .
科学研究应用
Cyclopenta-1,3-diene;methane;zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique properties make it a valuable tool in studying biological processes and developing new biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism by which cyclopenta-1,3-diene;methane;zirconium exerts its effects involves the interaction of the zirconium center with various substrates. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Ferrocene: Another well-known metallocene, consisting of iron sandwiched between two cyclopentadienyl anions.
Titanocene: Similar to cyclopenta-1,3-diene;methane;zirconium but with titanium as the central metal.
Ruthenocene: Contains ruthenium as the central metal and exhibits similar chemical properties.
Uniqueness
This compound is unique due to the specific properties imparted by the zirconium center. These properties include high thermal stability, resistance to oxidation, and the ability to form a wide range of complexes with different ligands. These characteristics make it particularly valuable in applications requiring robust and versatile catalysts .
属性
分子式 |
C12H20Zr |
|---|---|
分子量 |
255.51 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;methane;zirconium |
InChI |
InChI=1S/2C5H6.2CH4.Zr/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H4; |
InChI 键 |
KZBPGWFJSPGCMX-UHFFFAOYSA-N |
规范 SMILES |
C.C.C1C=CC=C1.C1C=CC=C1.[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


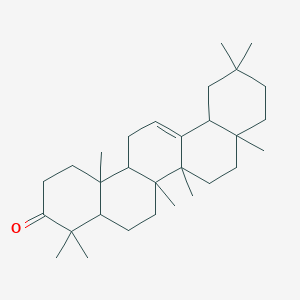

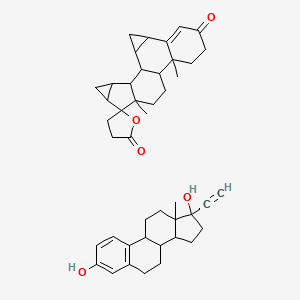

![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
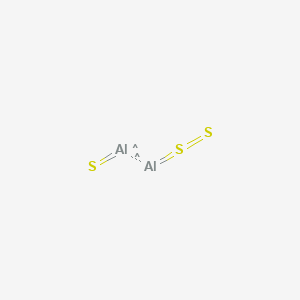
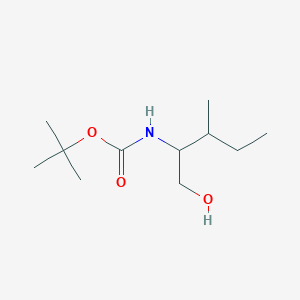
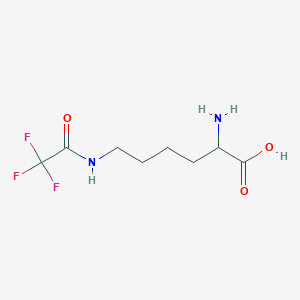
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
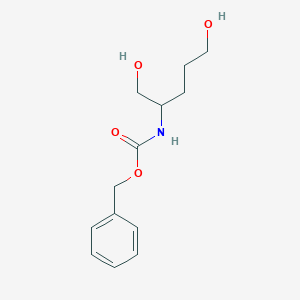
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13391007.png)

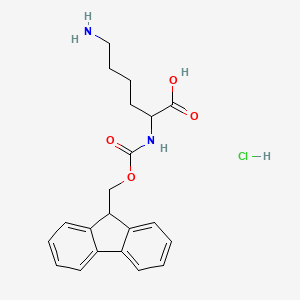
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13391026.png)
